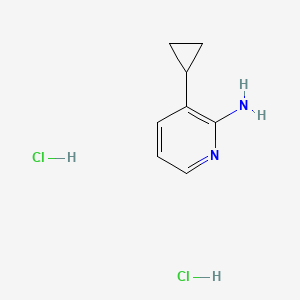

3-Cyclopropylpyridin-2-amine dihydrochloride

Overview

Description

3-Cyclopropylpyridin-2-amine dihydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a cyclic amine with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 g/mol . This compound is known for its potent biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridin-2-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-chloropyridine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Cyclopropylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory processes .

Comparison with Similar Compounds

2-Aminopyridine: Another pyridine derivative with similar structural features but different biological activity.

Cyclopropylamine: Shares the cyclopropyl group but lacks the pyridine ring.

Pyridine: The parent compound of the pyridine family, with a simpler structure.

Uniqueness: 3-Cyclopropylpyridin-2-amine dihydrochloride is unique due to its combination of the cyclopropyl group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Cyclopropylpyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has a molecular formula of CHClN\ and a molecular weight of approximately 195.08 g/mol. The structural configuration includes a cyclopropyl group attached to a pyridine ring, which contributes to its unique binding properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity through hydrophobic interactions provided by the cyclopropyl moiety. This interaction modulates the activity of various cellular pathways, leading to potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, indicating its potential role as an anticancer drug.

3. Neuropharmacological Effects

Given its structural similarities to other neuroactive compounds, this compound is being explored for its effects on neurological disorders. Preliminary findings suggest that it may influence neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study evaluated the efficacy of this compound in inhibiting the growth of KARPAS422 cells, a model for certain types of lymphoma. The compound demonstrated an IC value of 12 nM, indicating significant potency in suppressing tumor growth when administered at appropriate dosages. This finding underscores the potential for developing this compound into a therapeutic agent for cancer treatment .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Cyclopropylpyridin-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropylation of a pyridine precursor, followed by amination and subsequent salt formation with HCl. Key parameters include:

- Cyclopropylation : Use of diazo compounds with catalysts (e.g., rhodium) under controlled temperatures (60–80°C) to minimize side reactions.

- Amination : Reaction with ammonia/amine sources under high pressure (3–5 atm) to enhance nucleophilic substitution efficiency.

- Salt Formation : Titration with concentrated HCl in anhydrous ethanol to precipitate the dihydrochloride salt.

Purification via recrystallization (ethanol/water mixtures) improves purity (>98%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves cyclopropyl ring protons (δ 0.5–1.5 ppm) and pyridine/amine protons (δ 6.5–8.5 ppm). D2O exchange confirms amine protonation.

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity, with UV detection at 254 nm.

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) .

Q. How does the dihydrochloride form enhance solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride salt increases aqueous solubility via ionic interactions, critical for biological assays. Stability studies (TGA/DSC) show improved thermal stability (decomposition >200°C) compared to the free base, which may degrade at lower temperatures. Storage at -20°C in desiccated conditions prevents hygroscopic degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation.

- PPE : Nitrile gloves and goggles prevent skin/eye contact.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyclopropyl and amine groups in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the cyclopropyl ring strain on amine basicity. Solvent polarity (e.g., water vs. DMSO) modulates protonation states, affecting nucleophilic substitution kinetics. Molecular dynamics simulations track solvent interactions .

Q. What strategies resolve contradictory data on reaction intermediates observed in synthesis?

- Methodological Answer :

- LC-MS Monitoring : Identifies transient intermediates (e.g., cyclopropane-carboxylic acid derivatives).

- Isolation Techniques : Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate intermediates for NMR validation.

- Kinetic Studies : Variable-temperature NMR pinpoints rate-determining steps (e.g., ring-opening side reactions) .

Q. What role do hydrogen-bonding interactions play in the crystal structure?

- Methodological Answer : X-ray diffraction reveals intermolecular N–H⋯Cl hydrogen bonds (2.8–3.0 Å) forming dimeric units. These interactions stabilize the crystal lattice, influencing melting point (mp 65–67°C) and hygroscopicity. Comparative studies with non-chlorinated analogs show reduced lattice stability .

Q. How do substituents on the pyridine ring affect pharmacological activity?

- Methodological Answer :

- SAR Studies : Introducing electron-withdrawing groups (e.g., Cl at C4) enhances binding to amine receptors (e.g., serotonin transporters) in vitro.

- Docking Simulations : Pyridine nitrogen orientation modulates π-π stacking with aromatic residues in target proteins.

- In Vivo Testing : Cyclopropyl analogs show improved blood-brain barrier penetration vs. methyl-substituted derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use of Rh(II)-BOX complexes ensures enantioselective cyclopropanation (>90% ee).

- Continuous Flow Reactors : Maintain consistent temperature/pressure during amination to prevent racemization.

- Chiral HPLC : Monitors enantiopurity during scale-up (e.g., Chiralpak IC column) .

Q. How can advanced NMR techniques elucidate dynamic molecular behavior?

- Methodological Answer :

- VT-NMR : Variable-temperature studies (e.g., -40°C to 80°C) reveal conformational flexibility of the cyclopropyl ring.

- NOESY : Correlates spatial proximity between cyclopropyl and pyridine protons, confirming restricted rotation.

- Relaxation Measurements : T1/T2 times quantify rotational diffusion in solution .

Properties

IUPAC Name |

3-cyclopropylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFDYJANJREQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707367-79-0 | |

| Record name | 2-Pyridinamine, 3-cyclopropyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.